molecular formula C16H16ClNO3S B2625538 (E)-[1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylidene](methoxy)amine CAS No. 320422-60-4

(E)-[1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylidene](methoxy)amine

Cat. No.: B2625538
CAS No.: 320422-60-4
M. Wt: 337.82
InChI Key: DUYNFYDLMIOUNF-VLGSPTGOSA-N
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Description

(E)-1-(4-Chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine is a sulfinyl-containing imine derivative characterized by a 4-chlorophenyl group, a 4-methoxybenzenesulfinyl moiety, and a methoxyamine functional group in an E-configuration. The sulfinyl group (-S(O)-) introduces chirality and moderate electron-withdrawing effects, influencing its reactivity and biological interactions.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-N-methoxy-2-(4-methoxyphenyl)sulfinylethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-20-14-7-9-15(10-8-14)22(19)11-16(18-21-2)12-3-5-13(17)6-4-12/h3-10H,11H2,1-2H3/b18-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYNFYDLMIOUNF-VLGSPTGOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)CC(=NOC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)C/C(=N/OC)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenyl intermediate through the reaction of 4-chlorobenzaldehyde with an appropriate amine under reflux conditions.

    Introduction of the Methoxybenzenesulfinyl Group:

    Formation of the Ethylidene Linkage: The final step involves the formation of the ethylidene linkage through a condensation reaction between the chlorophenyl intermediate and the methoxybenzenesulfinyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine may involve large-scale batch or continuous flow processes. These processes typically utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzenesulfinyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can occur at the ethylidene linkage, resulting in the formation of the corresponding ethylamine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions (e.g., basic or acidic media).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Ethylamine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with sulfinyl groups exhibit significant antimicrobial properties. The presence of chlorinated phenyl groups enhances lipophilicity, improving membrane penetration and bioactivity against various pathogens.

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialSulfonamidesInhibition of bacterial growth
Sulfinyl derivativesEfficacy against Staphylococcus aureus

A study demonstrated that similar compounds effectively inhibited the growth of Staphylococcus aureus at low concentrations, suggesting potential for development as antimicrobial agents.

Anticancer Potential

The anticancer activity of (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine is notable. Phenyl-substituted amines have been shown to induce apoptosis in cancer cells through modulation of critical signaling pathways such as PI3K/Akt and MAPK.

Activity TypeMechanism of ActionCase Studies
AnticancerInduction of apoptosis via signaling pathway modulationTumor growth inhibition in xenograft models

In vitro studies revealed that similar compounds exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their potential as therapeutic agents.

Anti-inflammatory Effects

Compounds containing sulfinyl groups have also demonstrated anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), crucial in managing inflammatory diseases.

Activity TypeRelated CompoundsObserved Effects
Anti-inflammatoryCOX inhibitorsReduction in inflammation

Research has shown that these compounds can significantly reduce inflammatory responses, making them candidates for treating conditions like arthritis.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of sulfinyl compounds against Staphylococcus aureus, demonstrating significant inhibition at low concentrations.
  • Cytotoxicity Assays : Research focused on the cytotoxic effects of phenyl-substituted amines on various cancer cell lines showed promising results, with IC50 values indicating potential for therapeutic applications.

Mechanism of Action

The mechanism of action of (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disruption of Cellular Processes: Interfering with critical cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomerism

(Z)-1-(4-Chlorophenyl)-2-(4-Methoxybenzenesulfonyl)ethylideneamine
  • Key Differences : The Z-isomer features a sulfonyl (-SO₂-) group instead of sulfinyl (-S(O)-), increasing electron-withdrawing effects and altering molecular polarity.
  • Physical Properties: Molecular Formula: C₁₇H₁₈ClNO₄S Molar Mass: 367.85 g/mol Density: 1.24 g/cm³ (predicted) Boiling Point: 547.4°C (predicted) .
  • Biological Implications : Sulfonyl groups typically enhance metabolic stability but may reduce membrane permeability compared to sulfinyl groups.
1-(2,4-Dichlorophenyl)-2-(2,4,5-Trichlorophenoxy)-1-ethanone O-Methyloxime
  • Structure : Shares the oxime ether motif but with polychlorinated aryl groups.
  • Activity: Polychlorinated aromatics are associated with enhanced cytotoxicity and pesticidal activity, as seen in aminoguanidine derivatives () .
4-(4-Chlorophenyl)-N-[(E)-4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine
  • Structure: Incorporates a thiazole ring and dimethylamino group, differing in heterocyclic core and electronic properties.
  • Applications : Thiazole derivatives are prevalent in antimicrobial and anticancer agents, suggesting divergent bioactivity compared to sulfinyl imines .

Physicochemical Properties

Compound Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Key Functional Groups
Target Compound (E)-Sulfinyl Imine ~365 (estimated) ~1.2 (predicted) ~540 (predicted) Sulfinyl, Chlorophenyl, Methoxy
(Z)-Sulfonyl Analogue 367.85 1.24 547.4 Sulfonyl, Chlorophenyl
Thiazol-2-amine Derivative Not reported Not reported Not reported Thiazole, Dimethylamino

Notes:

  • Sulfinyl groups confer moderate polarity, enhancing solubility in polar solvents compared to sulfonyl analogues.

Crystallographic and Stereochemical Considerations

  • Crystal Packing : The E-configuration of the target compound may lead to distinct crystal packing compared to Z-isomers, as observed in ’s bis-benzylidene derivatives, where crystallographic symmetry is influenced by substituent orientation .
  • Chirality : The sulfinyl group introduces a stereogenic center, necessitating chiral resolution techniques for enantiopure synthesis, unlike symmetrical analogues in .

Biological Activity

(E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine is C15H16ClNO2S. Its structure includes a sulfinyl group, which is known to enhance biological activity in various compounds. The presence of both 4-chlorophenyl and 4-methoxybenzene moieties suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticonvulsant Activity : Studies have shown that derivatives of 4-chlorobenzanilide demonstrate significant anticonvulsant properties. For instance, a related compound exhibited an ED50 value of 18.58 mg/kg in seizure models, indicating substantial anticonvulsant potential .
  • Antiviral Activity : Compounds like N-phenylbenzamide derivatives have been reported to possess broad-spectrum antiviral effects against viruses such as HBV and HIV-1. A derivative showed an IC50 of 1.99 µM against wild-type HBV, suggesting that similar compounds may also inhibit viral replication effectively .
  • Toxicological Profile : While exploring the biological activity, it is crucial to consider the toxicity profiles. Some sulfone derivatives have been noted for their toxicity to aquatic life and eye irritation potential . Understanding these profiles aids in assessing the safety of (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine.

The mechanisms underlying the biological activities of (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine can be inferred from related compounds:

  • Anticonvulsant Mechanism : The anticonvulsant effects are often attributed to modulation of neurotransmitter systems or ion channels, leading to reduced neuronal excitability. The structure-activity relationship indicates that modifications in the benzamide structure can enhance these effects .
  • Antiviral Mechanism : The antiviral activity is believed to be linked to the upregulation of intracellular levels of APOBEC3G, a host protein that inhibits viral replication. This mechanism has been demonstrated in studies involving N-phenylbenzamide derivatives .

Case Studies and Research Findings

Several studies provide insights into the biological activity of structurally related compounds:

  • Anticonvulsant Study :
    • Compound Tested : 4-methoxy-2,6-dimethylbenzanilide
    • ED50 : 18.58 mg/kg (MES test)
    • Protective Index : 7.2
  • Antiviral Efficacy :
    • Compound Tested : N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523)
    • IC50 Values :
      • Wild-type HBV: 1.99 µM
      • Drug-resistant HBV: 3.30 µM
    • Safety Profile : LD50 in mice was found to be 448 mg/kg .

Data Table

Compound NameActivity TypeED50/IC50Toxicity Profile
4-Methoxy-2,6-dimethylbenzanilideAnticonvulsant18.58 mg/kgModerate
IMB-0523Antiviral (HBV)1.99 µM (wild-type)Low (LD50: 448 mg/kg)

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